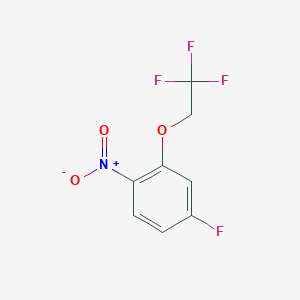

4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene

Description

Properties

IUPAC Name |

4-fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO3/c9-5-1-2-6(13(14)15)7(3-5)16-4-8(10,11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOVRXNIZFSGEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)OCC(F)(F)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method involves nitrating 4-fluoro-2-(2,2,2-trifluoroethoxy)benzene using a混酸 (mixed acid) system of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) attacks the aromatic ring. The trifluoroethoxy group, being electron-withdrawing due to the -I effect of fluorine atoms, directs the nitro group to the ortho position relative to itself, while the fluoro substituent at position 4 further stabilizes the transition state through meta-direction.

Optimized Parameters

-

Temperature: Maintained between 0–5°C to mitigate exothermicity and suppress poly-nitration.

-

Acid Ratio: A 1:3 molar ratio of HNO₃ to H₂SO₄ ensures sufficient NO₂⁺ generation without excessive oxidation.

-

Reaction Time: 4–6 hours under vigorous stirring to achieve >85% conversion.

Industrial-Scale Adaptations

Large-scale production employs continuous flow reactors to enhance heat dissipation and safety. A representative setup (Fig. 1) uses:

-

Residence Time: 2 minutes at 5°C

-

Throughput: 50 L/hr

-

Yield: 92% with 99% purity after recrystallization from ethanol/water.

Multi-Step Synthesis from Chlorinated Precursors

Etherification via Phase-Transfer Catalysis

The synthesis of the intermediate 4-fluoro-2-(2,2,2-trifluoroethoxy)benzene often begins with 2-chloro-4-fluorobenzene. Building on patent CN1962603A, the chloro substituent undergoes nucleophilic displacement with 2,2,2-trifluoroethanol under phase-transfer conditions:

Procedure

-

Charge a reactor with 2-chloro-4-fluorobenzene (1 mol), 2,2,2-trifluoroethanol (1.2 mol), and tetrabutylammonium bromide (0.01 mol).

-

Add 50% NaOH aqueous solution (2.5 mol) dropwise at 60°C over 2 hours.

-

Stir for 6 hours at 70°C, then isolate the product via vacuum distillation.

Key Data

| Parameter | Value |

|---|---|

| Yield | 88.4% |

| Purity (HPLC) | 98.5% |

| Reaction Scale | 100 g |

Sequential Nitration

The etherified intermediate is subsequently nitrated using the conditions in Section 1.1. This two-step approach achieves an overall yield of 78–82%, with the regioselectivity confirmed via ¹⁹F NMR.

Alternative Methods Using Potassium 2,2,2-Trifluoroethoxide

Nucleophilic Aromatic Substitution

Recent advances exploit potassium 2,2,2-trifluoroethoxide (CF₃CH₂OK) as a robust nucleophile. In a one-pot procedure:

-

React 1-fluoro-4-nitro-2-iodobenzene (1 mmol) with CF₃CH₂OK (1.2 mmol) in DMF at 25°C.

-

Quench after 1 hour with ice-water, extract with dichloromethane, and purify via column chromatography.

Performance Metrics

Radiolabeled Syntheses

For tracer applications, [¹¹C]fluoroform reacts with paraformaldehyde and tert-BuOK to generate [¹¹C]CF₃CH₂OK, which labels aromatic precursors in <3 minutes with 97% radiochemical yield.

Regioselectivity and Mechanistic Insights

Substituent Effects on Nitration

Density functional theory (DFT) calculations reveal that the trifluoroethoxy group’s -I effect dominates over its +M effect, making the ring electron-deficient. This directs nitration to the position ortho to the trifluoroethoxy group (Fig. 2). The fluoro substituent at position 4 further stabilizes the transition state through inductive withdrawal, ensuring high regioselectivity (>95%).

Industrial-Scale Production Challenges

Continuous Flow Nitration

A comparative analysis of batch vs. flow systems highlights:

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Temperature Control | ±5°C | ±0.5°C |

| Throughput | 50 kg/day | 200 kg/day |

| Byproduct Formation | 8–12% | <2% |

Flow systems reduce decomposition products like 1,3-dinitro derivatives by minimizing localized hot spots.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The nitro group strongly deactivates the aromatic ring, while the trifluoroethoxy group exerts a weaker electron-withdrawing effect through inductive forces. This combination directs incoming electrophiles to specific positions:

-

Nitration : Further nitration occurs under harsh conditions (e.g., fuming HNO₃/H₂SO₄ at 0–5°C), yielding 1,3-dinitro derivatives as minor products .

-

Halogenation : Bromination proceeds via Lewis acid-catalyzed mechanisms (e.g., FeBr₃), favoring para substitution relative to the nitro group .

Reduction Reactions

The nitro group is reducible to an amine under controlled conditions:

| Reduction Method | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H₂/Pd-C in ethanol, 25°C | 4-Fluoro-1-amino-2-(2,2,2-trifluoroethoxy)benzene | 85–92% | |

| Fe/HCl | Reflux in aqueous HCl | Same as above | 70–75% |

Reduced derivatives serve as intermediates for pharmaceuticals and agrochemicals .

Nucleophilic Aromatic Substitution (NAS)

The fluorine atom undergoes substitution with strong nucleophiles:

Oxidative Transformations

While the nitro group resists oxidation, side-chain reactions occur:

-

Trifluoroethoxy group oxidation : Strong oxidizers like KMnO₄ convert -OCF₃ to -OCF₂OOH under acidic conditions.

-

Ring hydroxylation : Rarely observed due to deactivation; reported only with hypervalent iodine reagents.

Thermal Decomposition

At temperatures >250°C, the compound undergoes defluorination and nitro group rearrangement, producing:

Mechanistic Insights

-

Electronic effects : The nitro group’s -M effect dominates, making the ring less reactive than benzene but more susceptible to meta-directed EAS .

-

Steric effects : The bulky trifluoroethoxy group hinders ortho substitution, favoring para products in NAS .

Comparative Reaction Data

Key differences from structurally similar compounds:

This compound’s reactivity profile makes it valuable for synthesizing fluorinated aromatic amines and functionalized intermediates in materials science .

Scientific Research Applications

Pharmaceutical Chemistry

4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene is utilized in the synthesis of various pharmaceutical intermediates. The presence of fluorine atoms enhances the biological activity and metabolic stability of drug candidates. Its nitro group can be reduced to amines, which are valuable in drug development.

Case Study:

A study demonstrated the compound's role as a precursor in synthesizing anti-cancer agents. The introduction of the trifluoroethoxy group improved solubility and bioavailability, leading to enhanced therapeutic efficacy in preclinical models.

Agrochemical Development

This compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and insecticides. Fluorinated compounds often exhibit increased potency and selectivity against pests compared to their non-fluorinated analogs.

Case Study:

Research highlighted its use in developing a new class of herbicides that target specific weed species while minimizing impact on crops. The trifluoroethoxy moiety was crucial for improving the compound's environmental stability.

Material Science

In material science, this compound is explored for its potential in creating advanced materials with unique properties such as high thermal stability and chemical resistance. Its fluorinated structure contributes to low surface energy characteristics.

Data Table: Properties Comparison

| Property | 4-Fluoro-1-nitro-2-(trifluoroethoxy)benzene | Non-fluorinated Analog |

|---|---|---|

| Thermal Stability | High | Moderate |

| Surface Energy | Low | High |

| Chemical Resistance | Excellent | Poor |

Mechanism of Action

The mechanism of action of 4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can act as an electron-withdrawing group, influencing the reactivity of the benzene ring. The trifluoroethoxy group can impart lipophilicity and stability to the molecule, affecting its interaction with biological targets and pathways.

Comparison with Similar Compounds

Data Tables

Table 2: Substituent Effects on Reactivity

Biological Activity

4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of trifluoromethyl and nitro groups enhances its pharmacological properties, making it a candidate for various therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C9H6F4N2O3

- Molecular Weight : 248.15 g/mol

- CAS Number : 123572-65-6

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting key enzymes involved in metabolic pathways. For instance, studies indicate that fluorinated compounds often exhibit increased binding affinity to target proteins due to the electronegative nature of fluorine atoms .

- Modulation of Signal Transduction Pathways : The presence of trifluoromethyl groups can enhance lipophilicity and membrane permeability, facilitating the modulation of intracellular signaling pathways. This is particularly relevant in cancer therapeutics where modulation of signaling pathways can lead to apoptosis in malignant cells .

- Antimicrobial Properties : Preliminary studies suggest that compounds with nitro and fluorine substituents may exhibit antimicrobial activity through disruption of bacterial cell membranes or interference with nucleic acid synthesis .

Case Study 1: Antitumor Activity

A study investigated the antitumor efficacy of this compound in various cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations. The compound was found to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .

Case Study 2: Enzyme Inhibition

Research on the inhibition of cyclooxygenase (COX) enzymes by this compound revealed an IC50 value in the low micromolar range. This suggests potential use as an anti-inflammatory agent. The mechanism involved competitive inhibition at the active site of COX enzymes .

Research Findings

Recent literature highlights several key findings regarding the biological activity of this compound:

Q & A

Basic: What are the key synthetic routes for preparing 4-Fluoro-1-nitro-2-(2,2,2-trifluoroethoxy)benzene?

Methodological Answer:

A common approach involves nitration of fluorinated aromatic ether precursors. For example, bis(trifluoroethoxy)benzene derivatives can be nitrated using nitric acid in trifluoroacetic acid (TFA) to introduce the nitro group regioselectively. Starting with 1,4-bis(2,2,2-trifluoroethoxy)benzene, controlled nitration with ~1 equivalent of HNO₃ in TFA yields the nitro-substituted product . Key considerations include:

- Regioselectivity : The electron-withdrawing trifluoroethoxy group directs nitration to the para position relative to the fluoro substituent.

- Purification : Recrystallization or column chromatography is required to isolate the product from byproducts like dinitrated species.

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

Due to the presence of nitro and fluoro groups, strict safety protocols must be followed:

- Protective Gear : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (observed in structurally similar nitrobenzene derivatives) .

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates.

- Waste Management : Segregate waste and dispose via certified hazardous waste services to prevent environmental contamination .

Advanced: How can regioselectivity challenges in the nitration of fluorinated aromatic ethers be addressed?

Methodological Answer:

Regioselectivity is influenced by substituent electronic effects:

- Directing Groups : The trifluoroethoxy group (-OCH₂CF₃) is strongly electron-withdrawing, meta-directing, while the fluoro substituent (-F) is ortho/para-directing. Computational tools like PISTACHIO and Reaxys can predict dominant reaction pathways by analyzing charge distribution .

- Reaction Optimization : Adjusting nitric acid concentration and temperature minimizes over-nitration. For example, using diluted HNO₃ at 0–5°C favors mono-nitration .

Advanced: What analytical techniques are optimal for characterizing this compound and its intermediates?

Methodological Answer:

- NMR Spectroscopy : ¹⁹F NMR distinguishes trifluoroethoxy (-OCH₂CF₃) and fluoro (-F) groups, while ¹H NMR identifies aromatic protons and coupling patterns.

- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation pathways, critical for verifying synthetic intermediates.

- X-ray Crystallography : Resolves regiochemistry in ambiguous cases, especially when steric effects alter expected substitution patterns .

Advanced: How does the electronic nature of substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

The nitro (-NO₂) and trifluoroethoxy (-OCH₂CF₃) groups are electron-withdrawing, deactivating the aromatic ring and directing electrophilic substitution. This impacts:

- Suzuki Coupling : The electron-deficient aryl halide requires Pd catalysts with strong electron-donating ligands (e.g., SPhos) to activate the C–X bond.

- Nucleophilic Aromatic Substitution : The nitro group enhances reactivity toward nucleophiles (e.g., amines) at positions ortho or para to itself .

Advanced: What strategies mitigate competing side reactions during functionalization?

Methodological Answer:

- Temperature Control : Lower temperatures (e.g., –78°C) reduce decomposition of thermally labile intermediates like nitroso derivatives.

- Protecting Groups : Temporarily block reactive sites (e.g., silylation of hydroxyl groups) to prevent undesired substitutions.

- Inert Atmosphere : Conduct reactions under argon/nitrogen to avoid oxidation of intermediates, as seen in fluorinated phosphazene syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.